3-[4-(Trifluoromethoxy)phenyl]benzonitrile
Description
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCADGADQJACCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738165 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334721-50-4 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
-
Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid :
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Starting from 4-bromophenyl trifluoromethyl ether, a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C yields the boronic acid.
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Alternative: Direct purchase of commercially available 4-(trifluoromethoxy)phenylboronic acid.
-
-
Coupling with 3-Bromobenzonitrile :
Key Parameters
| Component | Quantity/Concentration |
|---|---|
| 4-(Trifluoromethoxy)phenylboronic acid | 1.1 equiv. |
| 3-Bromobenzonitrile | 1.0 equiv. |
| Pd(PPh₃)₄ | 2 mol% |
| K₂CO₃ | 2.5 equiv. |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 18 hours |
Yield : 70–85% (estimated based on analogous couplings).
Ullmann-Type Coupling
Ullmann reactions facilitate the formation of biaryl bonds using copper catalysts, though they often require elevated temperatures. This method is less favored than Suzuki coupling due to harsher conditions but remains viable for substrates sensitive to palladium.
Reaction Scheme
-
Synthesis of 3-Iodobenzonitrile :
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Coupling with 1-Iodo-4-(trifluoromethoxy)benzene :
Key Parameters
| Component | Quantity/Concentration |
|---|---|
| 3-Iodobenzonitrile | 1.0 equiv. |
| 1-Iodo-4-(trifluoromethoxy)benzene | 1.0 equiv. |
| CuI | 10 mol% |
| Ligand | 20 mol% |
| Cs₂CO₃ | 2.0 equiv. |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 36 hours |
Yield : 50–65% (inferred from similar Ullmann reactions).
Cyanation via Sandmeyer Reaction
This approach introduces the cyano group at a late stage, leveraging aromatic amines as intermediates.
Reaction Scheme
-
Synthesis of 3-Amino-4’-(trifluoromethoxy)biphenyl :
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Reduce 3-nitro-4’-(trifluoromethoxy)biphenyl (prepared via nitro-Suzuki coupling) using H₂ and Pd/C in ethanol.
-
-
Diazotization and Cyanation :
Key Parameters
| Component | Quantity/Concentration |
|---|---|
| 3-Amino-4’-(trifluoromethoxy)biphenyl | 1.0 equiv. |
| NaNO₂ | 1.2 equiv. |
| CuCN | 1.5 equiv. |
| Temperature | 0–5°C (diazotization) |
| Reaction Time | 2 hours |
Yield : 40–55% (typical for Sandmeyer cyanation).
Nucleophilic Aromatic Substitution
While challenging for electron-deficient arenes, this method could theoretically introduce the trifluoromethoxy group via displacement of a nitro or halogen substituent.
Reaction Scheme
-
Synthesis of 3-Cyano-4-nitrobiphenyl :
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Nitrate 3-cyanobiphenyl using HNO₃/H₂SO₄.
-
-
Trifluoromethoxylation :
Key Parameters
| Component | Quantity/Concentration |
|---|---|
| 3-Cyano-4-nitrobiphenyl | 1.0 equiv. |
| CF₃OTf | 2.0 equiv. |
| K₂CO₃ | 3.0 equiv. |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 24 hours |
Yield : <30% (low due to poor nucleophilicity of trifluoromethoxide).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Estimated Yield |
|---|---|---|---|
| Suzuki-Miyaura | High yield, mild conditions | Requires boronic acid synthesis | 70–85% |
| Ullmann Coupling | No boronic acid needed | High temperatures, long reaction | 50–65% |
| Sandmeyer Cyanation | Late-stage cyanation | Multi-step, low yield | 40–55% |
| Nucleophilic Substitution | Direct functionalization | Low efficiency for -OCF₃ | <30% |
Industrial Considerations
For scale-up, the Suzuki-Miyaura method is most viable due to its robustness and compatibility with continuous flow systems. Patent CN110885298B highlights the use of activated carbon and FeCl₃·6H₂O in reduction steps, suggesting that similar catalytic systems could optimize byproduct removal during coupling. Additionally, the DMSO/alkali metal hydroxide conditions from patent WO1994000416A1 might enhance reaction rates if adapted for trifluoromethoxy group activation.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethoxy)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
The positional arrangement of substituents significantly impacts physicochemical properties and bioactivity. Key isomers include:
Key Findings :
Substituted Benzonitriles with Halogen/Trifluoromethyl Groups
Variations in substituents alter electronic and steric profiles:
Key Findings :
Complex Heterocyclic Analogs
Incorporation of heterocycles introduces new functional properties:
Key Findings :
Biological Activity
3-[4-(Trifluoromethoxy)phenyl]benzonitrile is an organic compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This structural arrangement enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial applications. Its mechanism of action is believed to involve interactions with specific molecular targets, including bacterial enzymes and receptors.
Antimicrobial Activity
The compound has shown promising results against various Gram-positive bacteria. Structure-activity relationship (SAR) studies suggest that the trifluoromethoxy substituent enhances its potency. Table 1 summarizes the antimicrobial activity data:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL | |
| Bacillus subtilis | 4 µg/mL |
The mechanism of action for this compound involves its capacity to interact with biological membranes and proteins. The trifluoromethoxy group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with target sites within microbial cells. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects such as inhibition of bacterial growth.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibits bacterial enzymes involved in cell wall synthesis. The inhibition was quantified using enzyme assays, revealing an IC50 value of 15 µM against a key enzyme target in Staphylococcus aureus.
- SAR Analysis : Further investigations into the structure-activity relationship highlighted that modifications to the trifluoromethoxy group could enhance or diminish biological activity. Compounds with varying substitutions were synthesized and tested, leading to insights on optimal configurations for antimicrobial efficacy.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that similar compounds with trifluoromethoxy groups may exhibit anti-inflammatory properties, indicating that this compound could have broader therapeutic applications beyond antimicrobial activity .
Q & A
Q. What are the common synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]benzonitrile, and what experimental parameters influence yield?
Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between a boronic acid derivative and a benzonitrile precursor. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are often used, with ligand choice impacting reaction efficiency .
- Temperature : Reactions are typically conducted at 80–120°C under inert atmospheres to prevent decomposition.
- Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates .
- Purification : Column chromatography with hexane/ethyl acetate gradients is standard for isolating the product .
Q. How is this compound characterized, and what spectroscopic data are critical for validation?
Answer: Key characterization methods include:
| Technique | Critical Data Points | Reference Values (Typical) |
|---|---|---|
| ¹H NMR | Aromatic proton splitting patterns | δ 7.5–8.2 ppm (multiplet) |
| ¹⁹F NMR | Trifluoromethoxy group signal | δ -58 to -60 ppm |
| FTIR | C≡N stretch, C-F vibrations | ~2230 cm⁻¹, 1250–1150 cm⁻¹ |
| Mass Spec | Molecular ion peak ([M+H]⁺) | m/z = 279.1 (calculated) |
| Data discrepancies may arise from impurities or solvent residues, necessitating repeated analysis under controlled conditions . |
Q. What solubility and stability considerations are critical for handling this compound in laboratory settings?
Answer:
-
Solubility : The compound is sparingly soluble in water but dissolves in DCM, DMF, or THF. A solubility table is recommended:
Solvent Solubility (mg/mL, 25°C) DCM 15–20 DMF 10–15 Methanol <5 -
Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which may hydrolyze the nitrile group .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence the electronic properties and reactivity of the benzonitrile core?
Answer: The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, which:
- Reduces electron density on the aromatic ring, directing electrophilic substitution to the meta position relative to the nitrile group.
- Enhances stability against oxidative degradation, as shown in cyclic voltammetry studies (E₁/₂ = +1.2 V vs. SCE) .
Computational studies (DFT) reveal a Hammett σₚ value of +0.45 for -OCF₃, corroborating its impact on reaction kinetics .
Q. What strategies optimize the compound’s utility as a building block in polymer or coordination chemistry?
Answer:
- Polymer synthesis : Incorporate via Sonogashira coupling with diethynyl monomers to create conjugated polymers. Optimize by:
- Using CuI as a co-catalyst to enhance cross-linking efficiency.
- Adjusting monomer ratios to control molecular weight (PDI < 1.5) .
- Coordination chemistry : The nitrile group acts as a ligand for transition metals (e.g., Ag⁺, Pd²⁺). Stability constants (log K) for Ag⁺ complexes range from 3.8–4.2 in acetonitrile .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?
Answer: Discrepancies often stem from:
- Assay conditions : Variability in pH (e.g., 7.4 vs. 6.8) or ionic strength alters binding affinity. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl).
- Metabolite interference : Metaflumizone’s metabolite, 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile, shares structural motifs and may confound results .
- Computational validation : MD simulations of ligand-protein interactions (e.g., with CYP450 isoforms) can identify false positives .
Q. What methodologies validate the compound’s role in medicinal chemistry, particularly in targeting neurological disorders?
Answer:
- In vitro assays : Measure inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine). IC₅₀ values < 10 µM suggest therapeutic potential.
- In vivo models : Administer in rodent models of depression (e.g., forced swim test) at 10–50 mg/kg doses. Monitor pharmacokinetics (t₁/₂ = 2–4 h) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
